4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide
CAS No.:
Cat. No.: VC14770683
Molecular Formula: C19H21N3O5S
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3O5S |
|---|---|
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | 4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(4-methoxyphenyl)benzamide |
| Standard InChI | InChI=1S/C19H21N3O5S/c1-27-17-8-6-14(7-9-17)20-18(23)13-2-4-15(5-3-13)21-19(24)22-16-10-11-28(25,26)12-16/h2-9,16H,10-12H2,1H3,(H,20,23)(H2,21,22,24) |
| Standard InChI Key | ZOOSHCBCMXYVMD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide reflects its intricate architecture. Key structural components include:
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A benzamide backbone (C6H5CONH-) linked to a 4-methoxyphenyl group.
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A tetrahydrothiophene-1,1-dioxide moiety (sulfolane derivative) attached via a carbamoyl bridge.
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A para-methoxy substituent on the aromatic ring, enhancing electronic and steric properties.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₅S |
| Molecular Weight | 403.5 g/mol |
| SMILES Notation | COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3 |
| InChI Key | ZOOSHCBCMXYVMD-UHFFFAOYSA-N |
The sulfolane group (tetrahydrothiophene-1,1-dioxide) introduces polarity and potential hydrogen-bonding sites, which may influence solubility and target binding .
Synthesis and Manufacturing
While no explicit synthesis protocol for this compound is publicly documented, analogous benzamide derivatives are typically synthesized via multi-step organic reactions. A plausible route, inferred from related methodologies , involves:
Key Synthetic Steps
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Aminomethylation: Reaction of 4-(bromomethyl)benzoic acid derivatives with cyclic amines to form intermediates.
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Hydrolysis and Activation: Conversion of esters to carboxylic acids, followed by treatment with thionyl chloride to generate reactive acyl chlorides.
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Schotten-Baumann Coupling: Amidation of the acyl chloride with 4-methoxyaniline to yield the benzamide core.
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Carbamoylation: Introduction of the dioxidotetrahydrothiophene carbamoyl group via urea formation.
Critical parameters include temperature control during acylation and strict anhydrous conditions to prevent side reactions .
Physicochemical Properties
Experimental data for this specific compound are sparse, but trends from related benzamides suggest:
The sulfolane moiety likely enhances water solubility compared to simpler benzamides, though this requires empirical validation .
Applications in Medicinal Chemistry
The compound’s structural features position it as a candidate for:
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Antiviral Therapeutics: Potential activity against enveloped viruses (e.g., Ebola, SARS-CoV-2).
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Anti-Inflammatory Agents: Analogous sulfolane-containing compounds inhibit cyclooxygenase (COX) enzymes .
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Central Nervous System (CNS) Drugs: Enhanced blood-brain barrier permeability due to moderate LogP and polar groups.
Future Research Directions
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Synthetic Optimization: Development of scalable routes with improved yields.
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In Vitro Screening: Antiviral, antibacterial, and anticancer assays.
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ADME Studies: Pharmacokinetic profiling in rodent models.
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Crystallographic Analysis: Structural elucidation of target complexes.
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